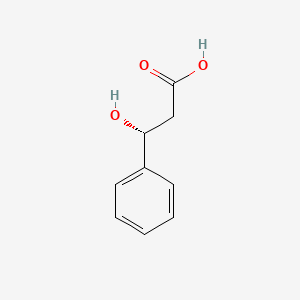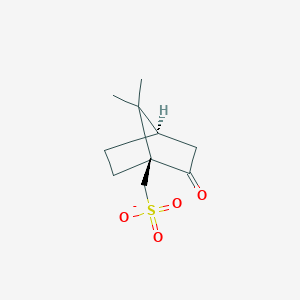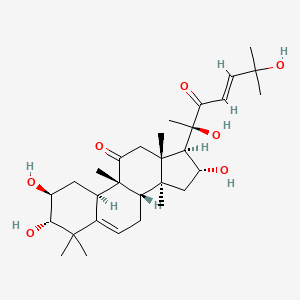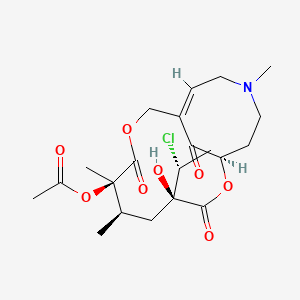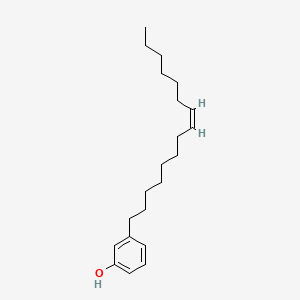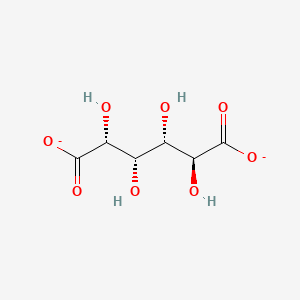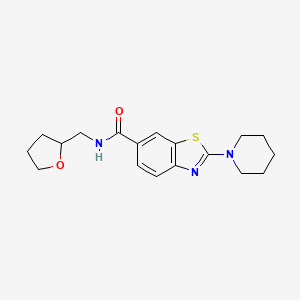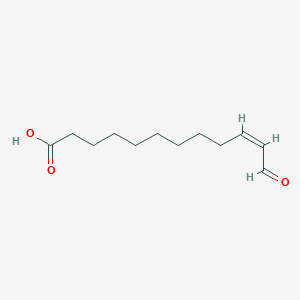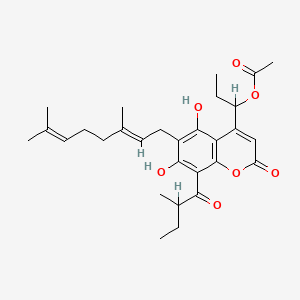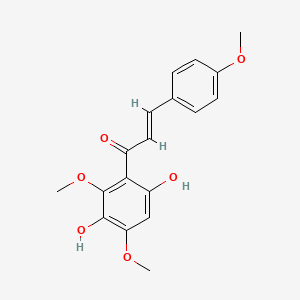
CID 5460592
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dichlorine(.1+) is a diatomic chlorine and an inorganic radical cation.
Aplicaciones Científicas De Investigación
1. Applications in Protein Function Control and Cellular Processes
- Chemically induced dimerization (CID) has been instrumental in studying various biological processes, including dissecting signal transductions and protein trafficking. Recent advancements in CID systems offer control over protein function with high precision and spatiotemporal resolution, which is significant for understanding membrane dynamics and protein interactions (Voss, Klewer, & Wu, 2015).
2. Enhancing Gene Regulation and Editing
- Engineered proteolysis-targeting chimera-based scalable CID (PROTAC-CID) platforms have been developed for inducible gene regulation and gene editing. This approach allows for fine-tuning gene expression at gradient levels and can be integrated with genetic circuits for transient genome manipulation in human cells and mice (Ma et al., 2023).
3. Insights into Lipid Second Messengers and Small GTPases
- CID techniques have provided significant insights into lipid second messengers and small GTPases, helping to explain the signaling paradox in cell biology. CID's ability to manipulate multiple systems within a cell simultaneously has advanced our understanding of these critical cellular components (DeRose, Miyamoto, & Inoue, 2013).
4. Studying Dynamic Biological Processes
- CID has been used to study dynamic biological processes, particularly in cell signaling networks, by enabling the reversible control of protein-protein interactions and localization in living cells. This application has been crucial for understanding cellular events and signaling pathways (Aonbangkhen et al., 2018).
5. Applications in Water Use Efficiency and Productivity in Agriculture
- In agriculture, CID has been applied to improve water use efficiency and productivity, particularly in crops like barley. CID's applicability in selecting high water use efficiency traits demonstrates its potential beyond biomedical research (Anyia et al., 2007).
6. Enhancing Methods in Mass Spectrometry
- CID has also played a role in mass spectrometry, particularly in improving the identification and structural interpretation of metabolites in complex samples. This has applications in various scientific areas like environmental chemistry, food chemistry, and medicinal chemistry (Zhang et al., 2009).
7. Advancing Immunotherapy and Regenerative Medicine
- CID systems have been utilized in immunotherapy and regenerative medicine, such as in the development of induced pluripotent stem cell-derived therapies. This includes safeguard systems using inducible caspase-9 (iC9) for eliminating undesired cells, enhancing the safety and efficacy of these therapies (Ando et al., 2015).
Propiedades
Fórmula molecular |
Cl2+ |
|---|---|
Peso molecular |
70.9 g/mol |
InChI |
InChI=1S/Cl2/c1-2/q+1 |
Clave InChI |
IPYDCMMBWLZPDH-UHFFFAOYSA-N |
SMILES canónico |
Cl[Cl+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



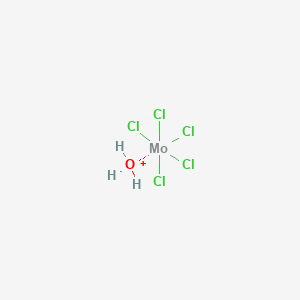
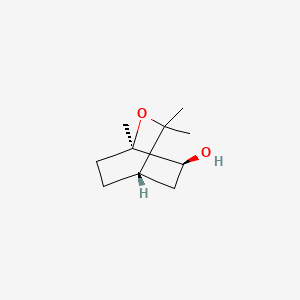
![N-[(E)-(3-hydroxy-4-methoxyphenyl)methylideneamino]-4,6-diphenylpyrimidine-2-carboxamide](/img/structure/B1238312.png)
![1-[(3R)-1-(2-cyclohexyl-2-oxoethyl)-5-ethyl-9-methyl-2-oxo-3H-1,4-benzodiazepin-3-yl]-3-(3-methylphenyl)urea](/img/structure/B1238314.png)
